Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2 and a methyl ester at position 6. The bromine atom and ester group contribute to its electronic and steric properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPREOOJEDSADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with a suitable bromophenyl derivative under acidic conditions, followed by cyclization and esterification. One common method involves the use of iodine as a catalyst to facilitate the condensation reaction between the ketone and the exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Ester Group
The methyl carboxylate group undergoes hydrolysis to form carboxylic acid derivatives under basic or acidic conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (1.5–2.0 equiv), 40–45°C | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | 66–71% |
Bromophenyl Substituent
The para-bromo group participates in cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives.
| Catalyst System | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | DMF/H₂O | 73–82% |
-
Buchwald–Hartwig Amination :
Forms aryl amines using palladium catalysts and amines.
| Catalyst | Ligand | Solvent | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 68–74% |
Electrophilic Substitution on Imidazo[1,2-a]pyridine Core
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitutions at the C3 position:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro derivative | 58–74% | |
| Sulfonation | SO₃/DMSO | RT, 4 h | 3-Sulfo derivative | 63% |
Nucleophilic Aromatic Substitution
The bromine atom on the phenyl ring is susceptible to substitution with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | KOH/MeOH, 80°C, 6 h | 4-Methoxyphenyl derivative | 78% | |
| Thiophenol | CuI, DMF, 100°C, 12 h | 4-Phenylthio derivative | 65% |
Reductive Dehalogenation
The C-Br bond undergoes reduction under catalytic hydrogenation:
| Catalyst | Solvent | Pressure (psi) | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd/C, H₂ | EtOAc | 50 | 2-Phenylimidazo[1,2-a]pyridine-6-carboxylate | 89% |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C-Br bond, forming radicals that dimerize or abstract hydrogen:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), Benzene | Biphenyl-linked dimer | 41% |
Stability and Degradation
Scientific Research Applications
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Halogen Substituents
- Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6): Molecular Formula: C₉H₇BrN₂O₂ Key Differences: Bromine is directly attached to the imidazo ring (position 2) instead of a 4-bromophenyl group. The molecular weight (255.07 g/mol) is lower than the target compound, affecting solubility and diffusion properties .
Phenyl Ring Modifications
- 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 118000-66-1): Molecular Formula: C₁₃H₈BrIN₂ Key Differences: Iodine replaces the methyl ester at position 6. However, the lack of an ester group reduces hydrophilicity, impacting solubility in aqueous environments .
- Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 2108526-98-1): Molecular Formula: C₁₅H₁₀ClFN₂O₂ Key Differences: The phenyl ring has chloro (position 3) and fluoro (position 4) substituents. Impact: Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to bromine.
Functional Group Variations
Ester vs. Methyl/Amino Groups
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine :
- Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1011717-00-2): Molecular Formula: C₁₄H₁₀ClN₃O₂ Key Differences: A chloropyridinyl group replaces the bromophenyl moiety. The chlorine’s electron-withdrawing effect may modulate ring electron density differently than bromine .
Electronic and Steric Effects
Trifluoromethyl Substitutions
- Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (CAS 1051397-21-7):
- Molecular Formula : C₁₆H₁₁F₃N₂O₂
- Key Differences : A trifluoromethyl group is attached to the phenyl ring (position 2).
- Impact : The CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic resistance. This substitution may enhance blood-brain barrier penetration compared to the 4-bromophenyl group .
Ortho vs. Para Substituents
- 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine :
- Molecular Formula : C₁₄H₁₁BrN₂
- Key Differences : Bromine is in the ortho position on the phenyl ring.
- Impact : Steric hindrance from the ortho substituent may restrict rotational freedom, affecting binding to planar active sites. The methyl group at position 6 reduces polarity compared to the ester .
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~305.1 | 3.2 | <0.1 (aqueous) |
| Methyl 2-bromoimidazo[...]-6-carboxylate | 255.07 | 2.8 | 0.5 (DMSO) |
| 2-(4-Bromophenyl)-6-iodoimidazo[...] | 367.03 | 4.1 | <0.01 (aqueous) |
| Methyl 2-(3-chloro-4-fluorophenyl)[...] | 304.7 | 3.5 | 0.2 (DMSO) |
Notes:
- The ester group in the target compound enhances hydrophilicity but introduces hydrolytic instability.
- Iodo and trifluoromethyl substituents significantly increase molecular weight and lipophilicity .
Biological Activity
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a unique structure that includes a bromophenyl group attached to the imidazo core. Its molecular formula is with a molecular weight of approximately 320.15 g/mol. The compound exhibits a melting point range of 235–238°C, indicating its stability under standard laboratory conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that the compound may inhibit certain enzymes involved in cell proliferation, which contributes to its potential anticancer properties. Additionally, it has been shown to interact with various receptors and enzymes, modulating their activities and leading to diverse biological effects .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies. The compound's ability to inhibit tumor growth has been linked to its effect on cell cycle regulation and apoptosis induction in cancer cells. For instance, it has shown efficacy against several cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have reported that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Its effectiveness against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other biological activities including:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications to the bromophenyl group and the carboxylate moiety can significantly influence the biological activity of this compound. Variations in substituents on the imidazo ring can enhance potency or selectivity for specific targets, making this scaffold a valuable template for drug design .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Reported antibacterial activity with MIC values ranging from 5–10 µg/mL against Staphylococcus aureus. |
| Study C | Highlighted anti-inflammatory effects in animal models with reduced edema compared to control groups. |
These findings underscore the compound's potential as a therapeutic agent across multiple indications.
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves bromination and cyclization steps. For example, bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or elemental bromine generates intermediates like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile, which undergoes hydrogenation in glacial acetic acid to form the imidazo[1,2-a]pyridine core . Key intermediates are characterized via:
- NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% is typical for research-grade material) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for bromophenyl and imidazo protons) and ester carbonyl signals (δ ~165 ppm) .
- IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous imidazo[1,2-a]pyridine derivatives .
Q. How does the reactivity of the ester group influence downstream functionalization?
- Methodological Answer : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH, reflux) for further coupling reactions. For instance, hydrazide derivatives are synthesized by reacting the ester with hydrazine hydrate, enabling access to Schiff bases or heterocyclic analogs . Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve yield in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Low yields in cyclization often stem from side reactions or incomplete intermediate conversion. Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to chloroform .
- Temperature control : Reflux in DMF at 110–120°C for 8–12 hours improves conversion .
Parallel experiments with varying conditions (DoE) are recommended to identify optimal parameters .
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions on the imidazo[1,2-a]pyridine core?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example, bromination at position 6 (vs. 3) occurs due to the electron-withdrawing effect of the ester group, directing electrophiles to the para position of the phenyl ring. Computational studies (DFT) or deuterium-labeling experiments can validate proposed mechanisms .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Stability studies reveal:
- Acidic conditions (pH < 3): Ester hydrolysis occurs within 24 hours at 25°C.
- Basic conditions (pH > 10): Rapid degradation of the imidazo ring via ring-opening reactions.
- Oxidative conditions (H₂O₂): The bromophenyl group remains intact, but the ester oxidizes to a ketone.
Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
